6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
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Overview
Description
6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core fused with a tetrahydropyridine ring and a furoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-furoyl chloride with 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: Electrophilic substitution reactions can occur at the furoyl group or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furoyl group yields carboxylic acids, while reduction of the pyridazinone ring results in dihydropyridazinones .
Scientific Research Applications
6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted pyridazin-3(2H)-ones: These compounds share a similar pyridazinone core but differ in their substituents, leading to variations in their biological activities.
Pyridazine derivatives: Compounds like pyridazine and its derivatives have similar heterocyclic structures but may exhibit different chemical and biological properties.
Uniqueness
6-(3-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is unique due to its specific combination of a furoyl group and a fused pyridazinone-tetrahydropyridine ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-(furan-3-carbonyl)-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-5-9-6-15(3-1-10(9)13-14-11)12(17)8-2-4-18-7-8/h2,4-5,7H,1,3,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYILMOJWMHCFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NN=C21)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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